
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC). In
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide involves the activation of sGC. This enzyme is activated by binding to nitric oxide (NO) or other nitrosylating agents, which leads to the production of cGMP. (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide acts as a direct activator of sGC, bypassing the need for NO or other nitrosylating agents.
Biochemical and Physiological Effects:
The activation of sGC by (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been shown to have various biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. In addition, (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide in lab experiments is its ability to directly activate sGC, bypassing the need for NO or other nitrosylating agents. This makes it a useful tool for studying the role of cGMP in various physiological processes. However, one limitation of using (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the study of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide. One area of interest is the development of more selective sGC activators that can target specific isoforms of the enzyme. Another potential direction is the investigation of the use of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide in the treatment of various diseases, such as cardiovascular disease, neurodegenerative disorders, and cancer. Overall, (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is a promising compound that has the potential to advance our understanding of various physiological processes and to lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been extensively studied in the literature. One of the most commonly used methods involves the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenol with (Z)-3-buten-2-one in the presence of hydrobromic acid. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been used in various scientific research studies due to its ability to activate sGC. This enzyme is involved in the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Propiedades
Número CAS |
106095-27-6 |
|---|---|
Nombre del producto |
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide |
Fórmula molecular |
C17H26BrNO4 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
tert-butyl-[2-hydroxy-3-[4-(3-oxobut-1-en-2-yloxy)phenoxy]propyl]azanium;bromide |
InChI |
InChI=1S/C17H25NO4.BrH/c1-12(19)13(2)22-16-8-6-15(7-9-16)21-11-14(20)10-18-17(3,4)5;/h6-9,14,18,20H,2,10-11H2,1,3-5H3;1H |
Clave InChI |
AOOFTCZBYGSNOW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)OC1=CC=C(C=C1)OCC(C[NH2+]C(C)(C)C)O.[Br-] |
SMILES canónico |
CC(=O)C(=C)OC1=CC=C(C=C1)OCC(C[NH2+]C(C)(C)C)O.[Br-] |
Sinónimos |
3-BUTEN-2-ONE, 3-(4-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)PHE NOXY)-, HY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



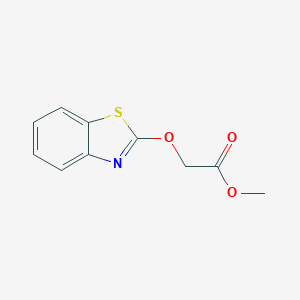
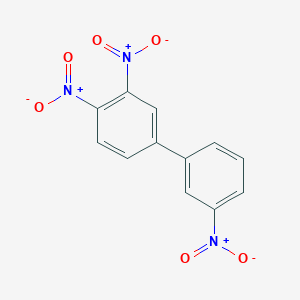

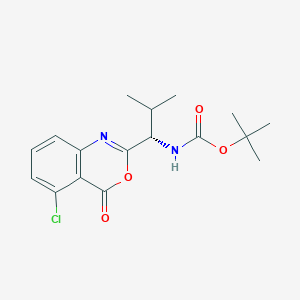
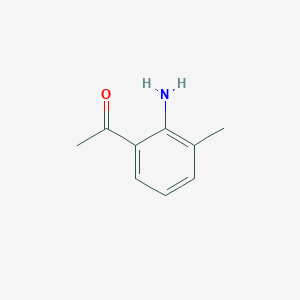
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

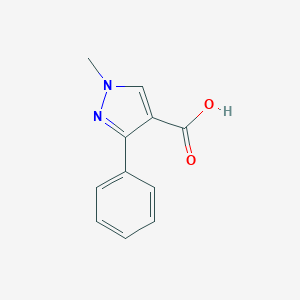
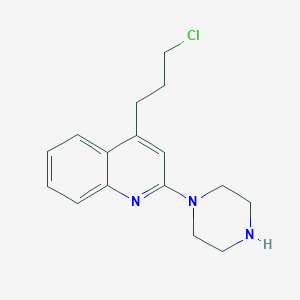
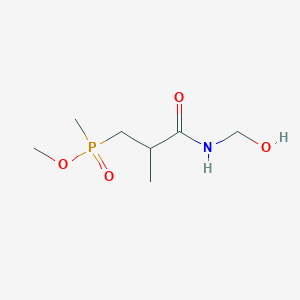
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)